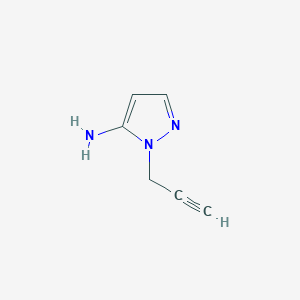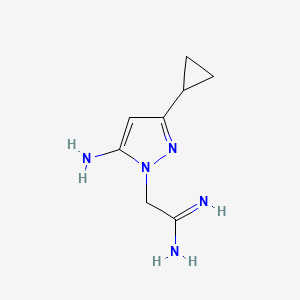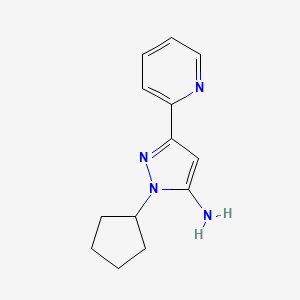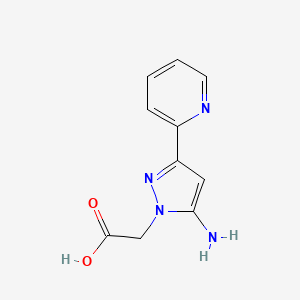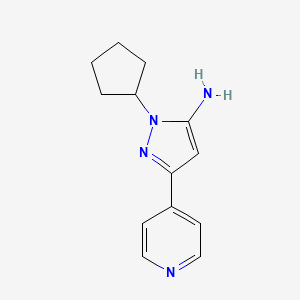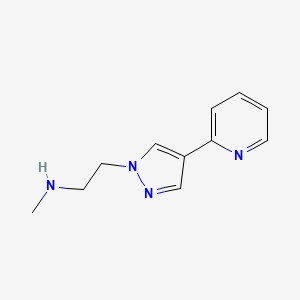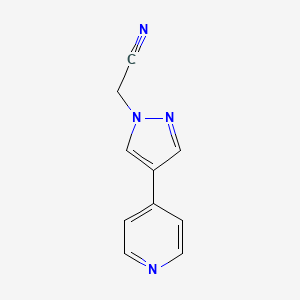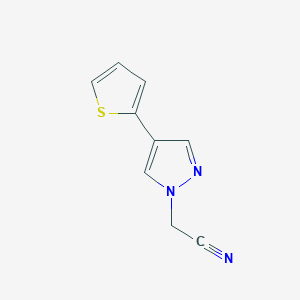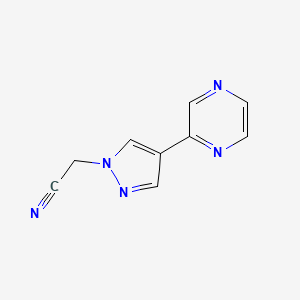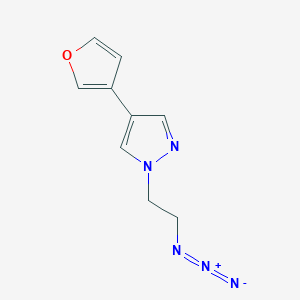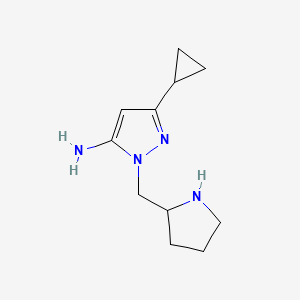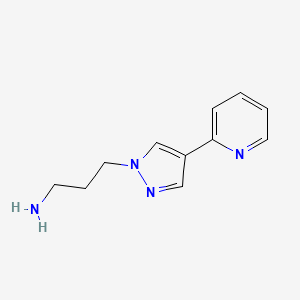
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Vue d'ensemble
Description
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, also known as 5-cyclopropyl-3-(4-pyridin-1-yl)-1H-pyrazole-1-methanol, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrazole family, which consists of compounds that contain a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound has been used in a variety of studies, including those related to its possible use as a potential therapeutic agent.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to "(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol" have been synthesized and evaluated for their antimicrobial properties. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was associated with heightened antimicrobial efficacy (Kumar et al., 2012).
Anticancer Potential
Another research stream involved the synthesis of novel biologically potent heterocyclic compounds, including derivatives incorporating pyrazoline and pyridine analogues, which were evaluated for their anticancer activity. The compounds were tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), revealing that certain derivatives exhibited high potency, suggesting potential utility in cancer treatment (Katariya et al., 2021).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural elucidation of related compounds. For example, a study on mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine revealed insights into their crystalline structures through supramolecular interactions and spectroscopy. These findings contribute to a deeper understanding of the chemical and physical properties of such compounds, which can be essential for their practical applications in scientific research (Zhu et al., 2014).
Antimicrobial and Antifungal Agents
Further investigations have yielded novel quinoline derivatives bearing pyrazoline and pyridine analogues, which were screened for their antibacterial and antifungal activities. These studies highlight the broad spectrum of biological activities associated with compounds related to "this compound," underlining their potential in developing new antimicrobial and antifungal agents (Desai et al., 2016).
Mécanisme D'action
Target of Action
The compound contains a pyrazole moiety, which is a common feature in many biologically active compounds. Pyrazole derivatives have been studied for their potential anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties .
Pharmacokinetics
Heterocyclic compounds like this one often have improved solubility and pharmacokinetic parameters .
Result of Action
Based on the biological activities of other pyrazole derivatives, it could potentially have anti-inflammatory, anti-tumor, anti-viral, or anti-bacterial effects .
Propriétés
IUPAC Name |
(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-8-15-12(10-1-2-10)7-11(14-15)9-3-5-13-6-4-9/h3-7,10,16H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJFAGRCNRJRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



